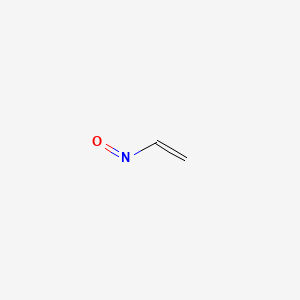
Nitrosoethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrosoethylene is an organic compound with the molecular formula C₂H₃NO. It is characterized by the presence of a nitroso group (-NO) attached to an ethylene backbone. This compound is known for its high reactivity and is used as an intermediate in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nitrosoethylene can be synthesized through several methods:
Nitrosation of Ethylene: One common method involves the direct nitrosation of ethylene using nitrosyl chloride (NOCl) under controlled conditions.
Dehydration of Nitrosoethanol: Another method involves the dehydration of nitrosoethanol, which can be prepared by the reaction of nitromethane with formaldehyde followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process to ensure safety and efficiency. The reaction conditions are carefully controlled to prevent the decomposition of the highly reactive this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxides.
Reduction: It can be reduced to form ethylene and other derivatives.
Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Cycloaddition: It is known to undergo cycloaddition reactions, particularly the Diels-Alder reaction, forming cyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Cycloaddition: Dienophiles and catalysts like Lewis acids are commonly used.
Major Products:
Oxidation Products: Various oxides and hydroxylated derivatives.
Reduction Products: Ethylene and its derivatives.
Substitution Products: Compounds with different functional groups replacing the nitroso group.
Cycloaddition Products: Cyclic compounds formed through Diels-Alder reactions.
Wissenschaftliche Forschungsanwendungen
Nitrosoethylene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of nitrosoethylene involves its high reactivity due to the presence of the nitroso group. This group can participate in various chemical reactions, including nucleophilic and electrophilic additions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
Nitrosomethane: Contains a nitroso group attached to a methane backbone.
Nitrosobenzene: Contains a nitroso group attached to a benzene ring.
Nitrosopropane: Contains a nitroso group attached to a propane backbone.
Nitrosoethylene’s unique structure makes it a valuable compound in various chemical processes and research applications.
Eigenschaften
CAS-Nummer |
54680-52-3 |
|---|---|
Molekularformel |
C2H3NO |
Molekulargewicht |
57.05 g/mol |
IUPAC-Name |
nitrosoethene |
InChI |
InChI=1S/C2H3NO/c1-2-3-4/h2H,1H2 |
InChI-Schlüssel |
QBKNMYIBUNIILR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


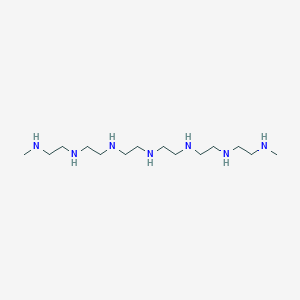
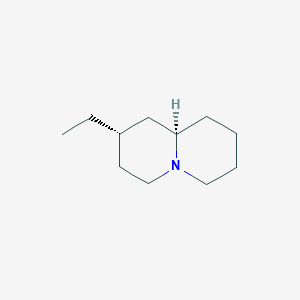

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
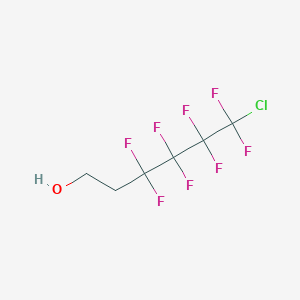
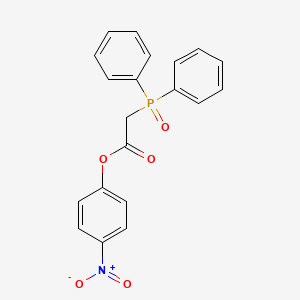
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
germane](/img/structure/B14265630.png)


![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)

